4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
Description
4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a benzamide derivative featuring a sulfamoyl group (N-methyl-N-phenyl) at the 4-position of the benzamide scaffold and a 2-methylbenzo[d]thiazol-5-yl substituent at the amide nitrogen.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-15-23-20-14-17(10-13-21(20)29-15)24-22(26)16-8-11-19(12-9-16)30(27,28)25(2)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWCTWIDGZNURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach is:
Formation of the Benzo[d]thiazole Ring: Starting with 2-aminothiophenol and an appropriate aldehyde or ketone, the benzo[d]thiazole ring is formed through a cyclization reaction.
Sulfamoylation: The benzo[d]thiazole intermediate is then reacted with N-methyl-N-phenylsulfamoyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Benzamide Formation: Finally, the benzamide moiety is introduced through an amide coupling reaction using a suitable carboxylic acid derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its sulfonamide structure, which is known for antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a decrease in folate production, ultimately affecting DNA synthesis and cell division.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound can likely be synthesized via coupling reactions similar to and , though the sulfamoyl group may require protection/deprotection steps to avoid side reactions .
- Biological Potential: Thiazole and sulfonamide/sulfamoyl motifs are prevalent in kinase inhibitors and antimicrobial agents (e.g., ’s sulfonamide derivatives) . The target compound’s hybrid structure may offer dual inhibitory activity.
- Stability Considerations : The N-methyl-N-phenylsulfamoyl group may confer better metabolic stability compared to unsubstituted sulfonamides, as seen in ’s triazole derivatives .
Biological Activity
The compound 4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a complex organic molecule with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H22N4O3S
- Molecular Weight : 422.49 g/mol
- CAS Number : 941966-32-1
The compound features a thiazole ring, a sulfamoyl group, and an amide bond, which are crucial for its biological interactions. The thiazole ring is known for its role in various biological processes, while the sulfamoyl group enhances solubility and bioavailability.
Structural Representation
| Feature | Description |
|---|---|
| Thiazole Ring | Provides biochemical interaction sites |
| Sulfamoyl Group | Enhances solubility and bioavailability |
| Amide Bond | Contributes to overall stability |
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Activity : The compound has shown potential against bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Study 2: Anticancer Potential
In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
Study 3: Anti-inflammatory Mechanism
Research on inflammatory models revealed that the compound reduced levels of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Predictive Models and Future Directions
Predictive models like PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activities based on structural characteristics. These models predict interactions with specific biological targets, highlighting the compound's potential for further pharmacological studies.
Future Research Directions
- Clinical Trials : Essential for establishing safety and efficacy in humans.
- Mechanistic Studies : To better understand the pathways involved in its anticancer and anti-inflammatory activities.
- Structural Modifications : Exploring derivatives to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
